1-Chlorocyclopentane-1-carbaldehyde
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Description
“1-Chlorocyclopentane-1-carbaldehyde” is a compound that likely contains a cyclopentane ring, which is a ring of five carbon atoms. Attached to this ring, based on the name, there is a chlorine atom (the “chloro-” part of the name) and a carbaldehyde group (the “-carbaldehyde” part of the name), which is a formyl group (-CHO), indicating the presence of a carbonyl group (C=O) and a hydrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclopentane ring, followed by the introduction of the chlorine atom and the carbaldehyde group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a five-membered carbon ring (cyclopentane) with a chlorine atom and a carbaldehyde group attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the presence of the chlorine atom and the carbaldehyde group. The chlorine atom might make the compound susceptible to nucleophilic substitution reactions, while the carbaldehyde group could potentially undergo oxidation and reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors like its molecular structure and the nature of its functional groups. For example, the presence of the polar carbaldehyde group might influence its solubility in different solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-chlorocyclopentane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-6(5-8)3-1-2-4-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFWVSZEFFQGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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